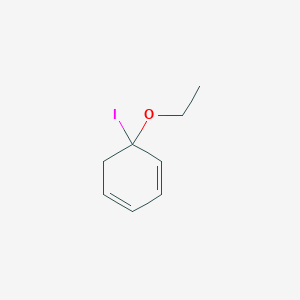

5-Ethoxy-5-iodo-1,3-cyclohexadiene

Description

Contextualization within Cyclic Diene Chemistry

Cyclic dienes, such as 1,3-cyclohexadiene (B119728), are fundamental building blocks in organic synthesis. chemicalbook.comwikipedia.org Their conjugated π-system allows them to participate in a variety of pericyclic reactions, most notably the Diels-Alder reaction, which is a powerful tool for the construction of six-membered rings. organic-chemistry.orglibretexts.org The reactivity and stability of these dienes can be finely tuned by the introduction of substituents on the ring. These modifications can influence the electronic properties of the diene system and introduce steric factors that direct the outcome of chemical reactions. wikibooks.org The parent compound, 1,3-cyclohexadiene, is a colorless, flammable liquid that is utilized as a hydrogen donor in transfer hydrogenation and in the synthesis of benzene. chemicalbook.com

The introduction of substituents onto the 1,3-cyclohexadiene core can dramatically alter its chemical behavior. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the energy levels of the frontier molecular orbitals, thereby affecting the diene's reactivity in cycloaddition reactions. organic-chemistry.org Synthetic methods to access substituted 1,3-cyclohexadienes are varied and include reactions like the double dehydrobromination of 1,2-dibromocyclohexane (B1204518) and transition-metal-catalyzed [2+2+2] cycloadditions. wikipedia.orgacs.org

Significance of Halogenated and Ether-Substituted Cyclic Systems

The presence of both a halogen and an ether functional group on a cyclic diene framework, as in 5-Ethoxy-5-iodo-1,3-cyclohexadiene, introduces a fascinating interplay of electronic and steric effects.

Halogenation , specifically with iodine, imparts unique characteristics to organic molecules. The carbon-iodine bond is the least polarized among the carbon-halogen bonds, but it is also the weakest. pressbooks.publibretexts.org This makes iodo-substituted compounds excellent precursors for a variety of transformations, including cross-coupling reactions, due to the high reactivity of the C-I bond in oxidative addition processes. acs.org Furthermore, iodine can participate in so-called "iodine-mediated" reactions, acting as a non-toxic and inexpensive catalyst or reagent for various functionalizations of alkenes and dienes. mdpi.com Hypervalent iodine reagents, derived from iodoarenes, have also emerged as green alternatives to heavy metals in promoting a wide range of bond formations. nih.gov

The combination of an iodo and an ethoxy group at the same allylic position of a 1,3-cyclohexadiene ring suggests a molecule with a rich and complex reactivity profile, poised for exploration in synthetic chemistry.

Overview of Research Gaps and Motivations for Investigation

A thorough review of the scientific literature reveals a significant gap in the direct investigation of this compound. While the chemistry of 1,3-cyclohexadienes and the individual effects of iodo and ethoxy substituents are well-documented, their combined influence on this specific scaffold remains largely unexplored. This lack of data presents a compelling motivation for research.

The primary motivations for investigating this compound include:

Exploring Novel Reactivity: The juxtaposition of an electron-donating ethoxy group and a labile iodo group at a stereocenter allylic to a diene system could lead to unprecedented reactivity patterns. This includes potential for novel rearrangement reactions, stereoselective transformations, and unique behavior in pericyclic reactions.

Development of New Synthetic Building Blocks: If its synthesis can be achieved efficiently, this compound could serve as a versatile synthetic intermediate. The iodo group could act as a handle for cross-coupling reactions, while the diene and ether functionalities offer further sites for chemical modification.

Probing Electronic and Steric Effects: A systematic study of this molecule would provide valuable insights into the interplay of inductive and resonance effects of the ethoxy group and the steric and electronic influence of the iodine atom on the cyclohexadiene ring.

Scope and Objectives of the Research Endeavor Pertaining to this compound

A focused research program on this compound would aim to systematically elucidate its properties and synthetic potential. The key objectives of such an endeavor would be:

Synthesis and Characterization: To develop a reliable and efficient synthetic route to this compound. This would likely involve a multi-step sequence, potentially starting from a readily available cyclohexene (B86901) or cyclohexadiene derivative. Thorough characterization of the synthesized compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be crucial to confirm its structure and purity.

Investigation of Reactivity: To explore the chemical reactivity of the target molecule in a range of fundamental organic reactions. This would include:

Diels-Alder Reactions: To assess its efficacy as a diene with various dienophiles, examining the regio- and stereoselectivity of the cycloadditions. organic-chemistry.orglibretexts.org

Cross-Coupling Reactions: To utilize the carbon-iodine bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds.

Substitution and Elimination Reactions: To investigate the lability of the iodo and ethoxy groups under various nucleophilic and basic conditions.

Computational Modeling: To complement experimental findings with theoretical calculations. Density Functional Theory (DFT) studies could provide insights into the molecule's geometry, electronic structure, and the transition states of its reactions, helping to rationalize observed reactivity.

The data gathered from this research would not only fill a significant gap in the chemical literature but also potentially provide the synthetic community with a novel and versatile tool for the construction of complex molecular architectures.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C8H11IO |

| Molecular Weight | 250.08 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~200-220 °C (decomposes) |

| Solubility | Soluble in organic solvents (e.g., ether, THF, dichloromethane); Insoluble in water |

Note: These are predicted values based on the properties of similar compounds and require experimental verification.

Table 2: Hypothetical 1H-NMR and 13C-NMR Data for this compound

| 1H-NMR (in CDCl3) | 13C-NMR (in CDCl3) |

| Chemical Shift (ppm) | Assignment |

| ~6.0-6.2 (m, 2H) | Vinylic H (C1, C2) |

| ~5.8-6.0 (m, 2H) | Vinylic H (C3, C4) |

| ~4.5 (t, 1H) | H at C5 |

| ~3.5 (q, 2H) | -OCH2CH3 |

| ~2.2-2.5 (m, 2H) | H at C6 |

| ~1.2 (t, 3H) | -OCH2CH3 |

Note: These are hypothetical chemical shifts based on known trends for similar functional groups and require experimental confirmation.

Structure

3D Structure

Properties

CAS No. |

1184919-51-4 |

|---|---|

Molecular Formula |

C8H11IO |

Molecular Weight |

250.08 g/mol |

IUPAC Name |

5-ethoxy-5-iodocyclohexa-1,3-diene |

InChI |

InChI=1S/C8H11IO/c1-2-10-8(9)6-4-3-5-7-8/h3-6H,2,7H2,1H3 |

InChI Key |

DTBIECNAKXMKQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CC=CC=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethoxy 5 Iodo 1,3 Cyclohexadiene and Its Precursors

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic approach to 5-Ethoxy-5-iodo-1,3-cyclohexadiene suggests several key disconnections. The primary challenge lies in the stereoselective and regioselective construction of the 1,3-cyclohexadiene (B119728) core and the concurrent or subsequent introduction of the C5 quaternary center with its distinct ethoxy and iodo functionalities.

Strategies for Assembling the 1,3-Cyclohexadiene Core

The formation of the 1,3-cyclohexadiene ring system is a well-established area of organic synthesis. Several robust methods can be envisaged for constructing this core structure, which would later be functionalized.

Diels-Alder Reaction: The [4+2] cycloaddition of a substituted 1,3-butadiene with an appropriate dienophile is a powerful tool for creating six-membered rings. Subsequent functional group manipulations would be necessary to introduce the desired diene system.

[2+2+2] Cycloaddition Reactions: Transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and alkenes can provide a direct route to substituted cyclohexadienes.

Elimination Reactions: The double dehydrohalogenation of a dihalogenated cyclohexane (B81311) or the dehydration of a cyclohexenol derivative can yield the 1,3-diene system. For instance, 1,2-dibromocyclohexane (B1204518) can be converted to 1,3-cyclohexadiene through double dehydrobromination.

Isomerization of 1,4-Cyclohexadienes: The thermodynamically more stable conjugated 1,3-diene can often be obtained from the corresponding 1,4-isomer through base- or acid-catalyzed isomerization.

A hypothetical reaction scheme for the formation of a generic 1,3-cyclohexadiene core is presented in Table 1.

Table 1: General Strategies for 1,3-Cyclohexadiene Core Synthesis

| Reaction Type | Reactants | Product |

| Diels-Alder | 1,3-Butadiene + Ethylene (B1197577) | Cyclohexene (B86901) (requires further steps) |

| Elimination | 1,2-Dibromocyclohexane | 1,3-Cyclohexadiene |

| Isomerization | 1,4-Cyclohexadiene | 1,3-Cyclohexadiene |

Introduction of the C5 Quaternary Center

The construction of a quaternary carbon center, particularly one bearing two different heteroatom substituents, is a significant synthetic challenge. A plausible precursor to the target molecule would be a 1,3-cyclohexadiene derivative with a functional group at the C5 position that can be elaborated to the desired ethoxy and iodo groups. A key intermediate would be 5-hydroxy-1,3-cyclohexadiene .

From this intermediate, a two-step process could be envisioned:

Etherification of the hydroxyl group to an ethoxy group.

Introduction of the iodine atom at the same C5 position.

Alternatively, a cyclohexanone precursor could be utilized. The α-position to the carbonyl group could be functionalized first with an ethoxy group and then with an iodine atom. Subsequent conversion of the functionalized cyclohexanone to the 1,3-diene would then be required.

Stereoselective and Regioselective Functionalization Approaches

Achieving the desired regiochemistry and stereochemistry is paramount. The functionalization of a pre-existing 1,3-cyclohexadiene ring must proceed selectively at the C5 position. Electrophilic additions to the diene system typically occur at the C1 and C4 positions (1,4-addition) or C1 and C2 positions (1,2-addition). Therefore, direct functionalization of the C5 allylic position often requires specific strategies, such as the use of directing groups or the generation of a nucleophilic center at C5.

For stereoselective synthesis, chiral catalysts or auxiliaries could be employed during the ring formation or the functionalization steps to control the spatial arrangement of the substituents.

Approaches to Introducing the Ethoxy Moiety

The introduction of the ethoxy group at the C5 position is a critical step. Starting from a 5-hydroxy-1,3-cyclohexadiene precursor, several etherification strategies could be employed.

Etherification Strategies at C5 (e.g., Williamson Ether Synthesis Adaptations)

The Williamson ether synthesis is a classic and reliable method for forming ethers. wikipedia.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent.

In the context of synthesizing This compound , one could theoretically start with 5-hydroxy-1,3-cyclohexadiene . This alcohol could be deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide. Subsequent reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, would yield 5-ethoxy-1,3-cyclohexadiene .

Table 2: Hypothetical Williamson Ether Synthesis for 5-Ethoxy-1,3-cyclohexadiene

| Step | Reactants | Reagents | Product |

| 1 | 5-Hydroxy-1,3-cyclohexadiene | Sodium Hydride (NaH) | Sodium 1,3-cyclohexadien-5-oxide |

| 2 | Sodium 1,3-cyclohexadien-5-oxide | Ethyl Iodide (CH₃CH₂I) | 5-Ethoxy-1,3-cyclohexadiene |

It is important to note that the reactivity of the allylic alkoxide and potential side reactions, such as elimination or rearrangement, would need to be carefully considered and controlled.

Alkoxylation Protocols for Cyclic Systems

Direct alkoxylation methods could also be explored. For instance, the acid-catalyzed addition of ethanol to a suitable precursor could potentially form the desired ether. However, controlling the regioselectivity of such an addition to the C5 position of a diene system would be challenging.

More advanced methods might involve transition-metal-catalyzed allylic etherification reactions. These reactions often offer high levels of regio- and stereocontrol.

Following the successful introduction of the ethoxy group to form 5-ethoxy-1,3-cyclohexadiene , the final and most challenging step would be the introduction of an iodine atom at the same C5 position to create the quaternary center. This would likely involve an electrophilic iodination of an enolate or a related nucleophilic species generated from the C5 position. Reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of a base could be explored for this transformation. The steric hindrance at the C5 position would be a significant factor in the feasibility of this step.

Due to the lack of specific literature precedent for the synthesis of This compound , the proposed synthetic strategies remain hypothetical. Further experimental investigation would be required to develop a viable and efficient synthetic route to this unique molecule.

Methods for Selective Iodination at C5

Achieving selective iodination at the C5 position of a 1,3-cyclohexadiene precursor is a critical step. The presence of the double bonds at C1 and C3 influences the reactivity of the molecule, making regioselectivity a significant challenge. The C5 position is an allylic position, which presents unique opportunities for targeted halogenation.

Electrophilic iodination is a common method for introducing iodine into unsaturated carbon systems. acsgcipr.orgmdpi.com For a diene precursor to this compound, the reaction would likely proceed through the formation of a cyclic iodonium ion intermediate upon attack of an electrophilic iodine source on one of the double bonds. mdpi.comlibretexts.org Molecular iodine (I₂) is the weakest electrophile among the halogens but can react with electron-rich double bonds. acsgcipr.org Its reactivity can be enhanced by activators such as Lewis acids or oxidizing agents. acsgcipr.org

The primary challenge in this approach is controlling the regioselectivity. Electrophilic addition to a conjugated diene can result in both 1,2- and 1,4-addition products. libretexts.org To achieve substitution at the C5 position, the precursor would likely be a 1,3-cyclohexadiene derivative that already contains the ethoxy group, potentially at the C5 position (e.g., 5-ethoxy-1,3-cyclohexadiene). In such a scenario, direct electrophilic addition to the double bonds would not be the desired pathway. Instead, an allylic iodination strategy would be necessary. Reagents like N-Iodosuccinimide (NIS) are often used for allylic halogenation, but careful control of reaction conditions is crucial to prevent competing addition reactions. d-nb.infonih.gov

Table 1: Comparison of Electrophilic Iodinating Reagents for Dienes

| Reagent/System | Description | Potential for C5 Iodination | Reference |

|---|---|---|---|

| I₂ | Weak electrophile, often requires activation. acsgcipr.org | Low selectivity for allylic position; prone to addition reactions. libretexts.org | acsgcipr.orglibretexts.org |

| I₂ / Lewis Acid | Increased electrophilicity of iodine. | Still favors addition over allylic substitution. | acsgcipr.org |

| N-Iodosuccinimide (NIS) | Common reagent for allylic halogenation. | Potentially suitable under radical conditions, but electrophilic addition can compete. d-nb.infonih.gov | d-nb.infonih.gov |

| 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Another source of electrophilic iodine. d-nb.infonih.gov | Similar reactivity profile to NIS, with potential for allylic substitution. | d-nb.infonih.gov |

Iodine-Mediated Transformations (e.g., Hypervalent Iodine Reagents)

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their low toxicity and unique reactivity, often mimicking heavy metal reagents. princeton.eduorganic-chemistry.orgarkat-usa.org These compounds, such as Phenyliodine diacetate (PIDA) and [Bis(trifluoroacetoxy)iodo]benzene (PIFA), can be used for a variety of oxidative transformations. arkat-usa.org

In the context of synthesizing this compound, hypervalent iodine reagents could be employed in several ways. They can act as oxidants in combination with an iodine source like I₂ or KI to generate a more potent electrophilic species. arkat-usa.org This approach can facilitate the iodination of less reactive substrates. For instance, a mixture of iodine and a hypervalent iodine(III) reagent can be used for the oxidative iodination of various compounds. arkat-usa.org

Furthermore, the reactivity of hypervalent iodine compounds can be tuned to favor radical pathways. nih.gov Homolytic cleavage of the weak I-X bond in a hypervalent iodine reagent can be initiated thermally or photochemically, generating radicals that can participate in C-H functionalization. nih.gov This could provide a pathway for the direct iodination of the C-H bond at the C5 allylic position of a 5-ethoxy-1,3-cyclohexadiene precursor. The Zhdankin reagent, for example, is a type of hypervalent iodine compound known to participate in radical reactions. nih.gov Cyclic hypervalent iodine reagents are noted for their enhanced stability and have been developed for various functional group transfers. illinois.edu

Table 2: Selected Hypervalent Iodine Reagents and Their Applications

| Reagent | Abbreviation | Typical Application | Relevance to Synthesis | Reference |

|---|---|---|---|---|

| (Diacetoxyiodo)benzene | PIDA / DIB | Oxidant, used in Hofmann rearrangements and aminobrominations. arkat-usa.org | Can be used with I₂ for oxidative iodination. arkat-usa.org | arkat-usa.org |

| [Bis(trifluoroacetoxy)iodo]benzene | PIFA / BTI | Powerful oxidant, used for iodination of aromatic rings. arkat-usa.org | Potentially useful for activating iodine for addition or substitution. | arkat-usa.org |

| Zhdankin Reagent | - | Azide transfer, radical reactions. nih.gov | Could facilitate radical C-H iodination at the allylic C5 position. | nih.gov |

| Togni's Reagents | - | Trifluoromethylation. illinois.edu | Demonstrates the utility of cyclic iodinanes for functional group transfer. | illinois.edu |

Halogenation of Cyclic Systems

The halogenation of cyclic dienes like 1,3-cyclohexadiene derivatives is well-established but often leads to addition products. libretexts.orgmnstate.edu The reaction of Br₂ with 1,3-cyclohexadiene, for example, yields a mixture of 1,2- and 1,4-addition products. libretexts.org A similar outcome would be expected with I₂, which is less reactive but follows the same mechanistic principles involving a cyclic halonium ion intermediate. libretexts.org

To achieve selective C5 iodination, conditions must be chosen to favor allylic substitution over addition. This is typically accomplished by using a low concentration of the halogenating agent in the presence of a radical initiator (light or heat). N-Iodosuccinimide (NIS) is a preferred reagent for this purpose as it can provide a steady, low concentration of iodine radicals, minimizing competitive electrophilic addition to the double bonds. The reaction would likely be performed in a non-polar solvent like carbon tetrachloride, which is a classic solvent for radical halogenations, although safer alternatives are now preferred.

Another strategy involves the functionalization of a precursor that already has a leaving group at the C5 position. For example, the synthesis could start from 5-hydroxy-1,3-cyclohexadiene, which is then converted to its ethoxy derivative. The hydroxyl group could be transformed into a better leaving group (e.g., a tosylate), followed by nucleophilic substitution with an iodide source (Finkelstein reaction). However, this approach can be complicated by competing elimination reactions and rearrangements due to the allylic nature of the substrate.

Zinc salts, particularly zinc iodide (ZnI₂), have been utilized as catalysts in various organic transformations, including the synthesis of iodinated dienes from allenic precursors. mdpi.comresearchgate.netucm.es For instance, a protocol using ZnI₂ allows for the direct synthesis of 3-iodo-1,3-dienes from α-allenols. mdpi.com The proposed mechanism involves the coordination of the zinc salt to a double bond, followed by elimination and iodine addition. mdpi.com

While the existing literature primarily focuses on the synthesis of iodo-dienes from allenes or alkynes, the use of zinc catalysis could potentially be adapted for the selective iodination of a diene precursor. mdpi.comnih.govacs.org Zinc iodide can act as both a Lewis acid to activate a substrate and as a source of nucleophilic iodide. For the synthesis of this compound, one could envision a scenario where a precursor with a leaving group at the C5 position (e.g., 5-ethoxy-5-mesyloxy-1,3-cyclohexadiene) is treated with ZnI₂. The Lewis acidic zinc would coordinate to the leaving group, facilitating its departure and subsequent attack by iodide. This approach could offer a mild and efficient route to the target compound, potentially avoiding the harsh conditions sometimes associated with radical or strongly electrophilic iodination methods.

Purification and Isolation Methodologies for Intermediates and the Target Compound

The purification and isolation of halogenated intermediates and the final product, this compound, are crucial for obtaining a compound of high purity. Halogenated organic compounds can be sensitive to light and heat, and may undergo decomposition or isomerization. rsc.org

Standard purification techniques for organic compounds are generally applicable.

Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds of moderate polarity. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective for separating the target compound from starting materials and non-polar byproducts. mdpi.com Thin-layer chromatography (TLC) would be used to monitor the reaction progress and identify the appropriate solvent system for column chromatography.

Distillation: If the target compound is a liquid with sufficient thermal stability, vacuum distillation could be an effective method for purification, especially on a larger scale. This technique separates compounds based on differences in boiling points.

Extraction and Washing: A standard aqueous workup is typically performed after the reaction to remove inorganic salts, catalysts, and water-soluble impurities. This involves extracting the product into an organic solvent (e.g., diethyl ether or ethyl acetate) and washing the organic layer with water, brine, and sometimes a mild basic solution (like sodium bicarbonate) or a reducing agent (like sodium thiosulfate) to remove any remaining iodine. mdpi.com

Crystallization: If the final product or a key intermediate is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Given the potential for instability, all purification steps should be conducted as quickly as possible and at reduced temperatures when feasible. The final product should be stored in a dark, cool environment, possibly under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Reactivity and Reaction Mechanisms of 5 Ethoxy 5 Iodo 1,3 Cyclohexadiene

Cycloaddition Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of six-membered ring synthesis. wikipedia.org The electronic nature and steric profile of both the diene and the dienophile dictate the course of this reaction. ucalgary.ca For an unsymmetrical diene such as 5-Ethoxy-5-iodo-1,3-cyclohexadiene , several factors must be considered to predict its behavior in cycloaddition reactions.

The reaction of This compound with various dienophiles is expected to proceed to form a bicyclo[2.2.2]octene framework. The rate of these reactions would be accelerated by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. ucalgary.casigmaaldrich.com The ethoxy group at the C5 position, being an electron-donating group, is anticipated to increase the electron density of the diene system, thereby enhancing its reactivity towards electron-poor dienophiles.

The general reaction can be depicted as follows:

Reaction of this compound with a generic dienophile.

The facial selectivity of a Diels-Alder reaction refers to the face of the diene (or dienophile) to which the other reactant adds. For a C5-disubstituted cyclohexadiene, the dienophile can approach from the syn face (same side as the substituents) or the anti face (opposite side). The outcome is generally governed by steric hindrance. dal.ca

In the case of This compound , both the ethoxy and the iodo groups are sterically demanding. The iodine atom, with its large van der Waals radius, would exert significant steric hindrance. Consequently, it is predicted that dienophiles will preferentially approach from the anti face of the diene, leading to the formation of the anti-adduct as the major product. This is consistent with findings for other 5-substituted cyclopentadienes and cyclohexadienes where the dienophile attacks the face opposite to the bulky substituent. dal.canih.gov

| Dienophile | Predicted Major Product | Predicted Minor Product | Rationale for Selectivity |

| Maleic Anhydride | anti-adduct | syn-adduct | Steric hindrance from the C5-iodo and C5-ethoxy groups directs the dienophile to the less hindered anti face. |

| Acrolein | anti-adduct | syn-adduct | Similar to maleic anhydride, steric factors are expected to dominate facial selectivity. |

| N-Phenylmaleimide | anti-adduct | syn-adduct | The bulky phenyl group on the dienophile would further favor approach from the less sterically encumbered anti face. |

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the question of regioselectivity arises. masterorganicchemistry.com This refers to the relative orientation of the substituents on the diene and dienophile in the resulting cycloadduct. The regiochemical outcome is often governed by electronic factors, specifically the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). youtube.com

For This compound , the electron-donating ethoxy group at C5 influences the electron distribution in the diene system. This would lead to a preference for the formation of specific regioisomers when reacting with unsymmetrical dienophiles like acrolein or methyl vinyl ketone. The general rule is that the most nucleophilic carbon of the diene (often C1, influenced by the C5 substituent) will bond to the most electrophilic carbon of the dienophile. masterorganicchemistry.com

| Unsymmetrical Dienophile | Predicted Major Regioisomer | Predicted Minor Regioisomer | Rationale for Regioselectivity |

| Acrolein | "ortho"-like adduct | "meta"-like adduct | The electron-donating C5-ethoxy group increases the electron density at C1, which will preferentially attack the more electrophilic carbonyl-conjugated carbon of the dienophile. |

| Methyl Acrylate | "ortho"-like adduct | "meta"-like adduct | Similar electronic control as with acrolein is expected to favor the "ortho" regioisomer. |

The substituents at the C5 position have a dual role in modulating the reactivity of the cyclohexadiene ring.

Beyond the [4+2] cycloaddition, This compound could theoretically participate in other pericyclic reactions. These include electrocyclizations and sigmatropic rearrangements. However, the stable conjugated diene system within a six-membered ring makes thermally induced electrocyclic reactions less likely under typical Diels-Alder conditions. Other types of cycloadditions, such as [2+2] or [6+4] cycloadditions, are also possible but generally require specific photochemical or catalytic conditions. researchgate.net

If the This compound were to be functionalized with a dienophile tethered to the C5 substituents, intramolecular Diels-Alder (IMDA) reactions could occur. The feasibility and stereochemical outcome of such reactions would depend on the length and nature of the tether. Intramolecular cycloadditions are powerful tools for the synthesis of complex polycyclic systems.

Furthermore, under specific conditions, such as in the presence of strong bases, elimination of HI could potentially occur to generate a transient 5-ethoxy-1,3,5-cyclohexatriene derivative, which could be trapped in situ by a reactive dienophile.

Diels-Alder Reactions with Diverse Dienophiles

Nucleophilic Substitution Reactions

The primary site for nucleophilic attack in this compound is the carbon atom bonded to the iodine, as the iodide ion is an excellent leaving group. youtube.comlibretexts.org The reaction can proceed through different mechanisms, largely dependent on the nature of the nucleophile and the reaction conditions.

The replacement of the iodo group is a characteristic reaction of allylic halides. ucalgary.ca These reactions can occur via either an S(_N)1 or S(_N)2 mechanism.

S(_N)2 Mechanism: A strong nucleophile can attack the carbon atom bearing the iodine in a concerted step, leading to an inversion of configuration at the stereocenter, if chiral. libretexts.org The bimolecular nature of this reaction means its rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org The presence of the diene system may sterically hinder the backside attack required for an S(_N)2 reaction to some extent. quora.com

S(_N)1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction may favor an S(_N)1 pathway. libretexts.org This involves the initial departure of the iodide ion to form a resonance-stabilized allylic carbocation. ncert.nic.in The positive charge in this intermediate is delocalized over positions 3 and 5 of the cyclohexadiene ring. The nucleophile can then attack at either of these positions, potentially leading to a mixture of products, including rearranged isomers. The ethoxy group, being electron-donating, would further stabilize this carbocation.

A typical set of nucleophilic substitution reactions and their expected major products are outlined in the table below.

| Nucleophile | Reagent | Solvent | Expected Major Product(s) |

| Hydroxide | NaOH | H(_2)O/THF | 5-Ethoxy-1,3-cyclohexadien-5-ol |

| Cyanide | NaCN | DMSO | 5-Ethoxy-1,3-cyclohexadiene-5-carbonitrile |

| Azide | NaN(_3) | DMF | 5-Azido-5-ethoxy-1,3-cyclohexadiene |

| Thiophenoxide | PhSNa | Ethanol | 5-Ethoxy-5-(phenylthio)-1,3-cyclohexadiene |

Ipso-substitution refers to the attack of an electrophile or nucleophile at a position already bearing a substituent other than hydrogen. govtpgcdatia.ac.inlibretexts.org In the context of this compound, while direct nucleophilic attack on the iodine-bearing carbon is more probable, the concept of ipso-substitution could be considered under specific circumstances. For instance, with certain organometallic reagents, it might be possible to have a transient interaction at the substituted carbon leading to replacement. However, given the lability of the C-I bond, direct substitution is the more anticipated pathway. nih.gov

Electrophilic Addition Reactions

The conjugated diene system in this compound is susceptible to electrophilic addition. ucalgary.ca The regioselectivity and stereoselectivity of these additions are influenced by both the ethoxy and iodo substituents.

Electrophilic addition to a conjugated diene can result in 1,2- or 1,4-addition products. libretexts.orglibretexts.org The reaction is initiated by the attack of the diene's (\pi)-electrons on an electrophile, forming a resonance-stabilized allylic carbocation. libretexts.org The subsequent attack by a nucleophile at one of the electron-deficient carbons yields the final product. The distribution of 1,2- and 1,4-adducts is often dependent on reaction conditions, with lower temperatures favoring the kinetically controlled 1,2-product and higher temperatures favoring the thermodynamically controlled 1,4-product. youtube.com

The following table illustrates potential electrophilic addition reactions.

| Electrophile | Reagent | Expected Product(s) |

| HBr | HBr | 4-Bromo-6-ethoxy-6-iodo-1-cyclohexene (1,2-adduct) and 3-Bromo-5-ethoxy-5-iodo-1-cyclohexene (1,4-adduct) |

| Br(_2) | Br(_2) in CCl(_4) | 3,4-Dibromo-5-ethoxy-5-iodo-1-cyclohexene (1,2-adduct) and 1,4-Dibromo-5-ethoxy-5-iodo-2-cyclohexene (1,4-adduct) |

| H(_2)O/H | H(_2)SO(_4)(aq) | 4-Hydroxy-6-ethoxy-6-iodo-1-cyclohexene (1,2-adduct) and 3-Hydroxy-5-ethoxy-5-iodo-1-cyclohexene (1,4-adduct) |

The substituents at the C5 position play a crucial role in directing the initial electrophilic attack.

Ethoxy Group: The oxygen atom of the ethoxy group has lone pairs of electrons that can be donated through resonance, making it an activating group. youtube.com This electron-donating effect increases the electron density of the diene system, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com It would likely direct the electrophile to attack the C1 or C3 positions to form a more stable carbocation intermediate that is stabilized by resonance with the oxygen lone pair.

Radical Reactions and Pathways

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or light, or in the presence of radical initiators, to form a carbon-centered radical. ucl.ac.ukrsc.org This opens up pathways for radical-mediated reactions.

The resulting resonance-stabilized allylic radical can participate in several types of reactions:

Radical Substitution: The allylic radical can abstract an atom from another molecule, leading to a substitution product. For instance, in the presence of a hydrogen atom donor, the iodo group could be replaced by hydrogen.

Radical Addition: The radical can add to an external alkene or other unsaturated system, initiating a chain reaction for polymerization or other C-C bond-forming processes. nih.gov

Radical Cyclization: Intramolecular radical cyclization could occur if a suitable radical acceptor is present elsewhere in the molecule or in an appended chain. acs.orgmdpi.comacs.org Given the structure of this compound itself, intramolecular cyclization is less likely without further modification.

The generation of a radical at C5 would be stabilized by resonance with the diene system. Electrochemical methods can also be employed to generate carbon-centered radicals from alkyl iodides under mild conditions. ucl.ac.ukrsc.org

Rearrangement Reactions

While specific studies on the rearrangement reactions of this compound are not extensively documented in the literature, the structural motifs present in the molecule suggest the possibility of several rearrangement pathways. The presence of a leaving group (iodide) at an allylic position to the diene system can facilitate the formation of a resonance-stabilized carbocation.

For instance, in the presence of a Lewis acid or under solvolytic conditions, the departure of the iodide ion would generate a delocalized allylic carbocation. This intermediate can be represented by several resonance structures, which could lead to the formation of rearranged products. The stability of such an intermediate is a known phenomenon, as seen in related systems like 5-chloro-1,3-cyclohexadiene, which can undergo SN1 reactions at rates comparable to tertiary alkyl halides due to the formation of resonance-stabilized carbocations. pearson.com The positive charge in the carbocation generated from this compound would be delocalized over three carbon atoms of the cyclohexadienyl system. Nucleophilic attack on this delocalized cation could potentially lead to a mixture of regioisomeric products.

Organometallic Chemistry and Cross-Coupling Reactions

The vinyl iodide functionality in this compound makes it an excellent substrate for a variety of organometallic cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of vinyl halides. The high reactivity of the carbon-iodine bond in vinyl iodides ensures efficient oxidative addition to a palladium(0) complex, which is the initial step in many of these catalytic cycles.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of a vinyl halide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position of the cyclohexadiene ring.

Stille Coupling: In a Stille coupling, the coupling partner for the vinyl iodide is an organostannane. acs.orgdocumentsdelivered.com This reaction is known for its tolerance of a wide variety of functional groups and is a reliable method for forming new carbon-carbon bonds. documentsdelivered.com

Carbonylation: Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule. In the case of this compound, reaction with carbon monoxide and a suitable nucleophile (e.g., an alcohol or an amine) in the presence of a palladium catalyst would lead to the formation of the corresponding α,β-unsaturated ester or amide. organic-chemistry.org

Below is a table summarizing typical conditions for these palladium-catalyzed reactions with vinyl iodides as substrates.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |

| Suzuki Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or other phosphines | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | Aryl/vinyl boronic acids |

| Stille Coupling | Pd(PPh₃)₄ | PPh₃ | - | THF, Toluene | Organostannanes |

| Carbonylation | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | Alcohol, Amine | Carbon monoxide |

Beyond palladium, other transition metals can be employed to mediate the transformation of vinyl iodides. For instance, copper-catalyzed coupling reactions, such as the Sonogashira coupling (though typically palladium/copper co-catalyzed), could be used to introduce terminal alkynes. Nickel complexes are also known to catalyze cross-coupling reactions of vinyl halides. Furthermore, organoindium compounds have been shown to undergo palladium-catalyzed cross-coupling with vinyl iodides, offering an alternative to organoboron or organotin reagents. acs.org

Oxidative Transformations of the Cyclic Diene System

The 1,3-cyclohexadiene (B119728) core of the molecule is susceptible to various oxidative transformations. The nature of the products will depend on the oxidant and the reaction conditions employed.

One of the most common reactions of conjugated dienes is [4+2] cycloaddition, such as the Diels-Alder reaction. While not an oxidative transformation in itself, the resulting cyclohexene (B86901) adduct can be a substrate for oxidative cleavage.

Oxidative cleavage of the double bonds in the diene system would lead to the opening of the ring and the formation of dicarbonyl compounds. Ozonolysis is a classic method for achieving this transformation. nih.gov Depending on the workup conditions (reductive or oxidative), the products can be dialdehydes, diketones, or dicarboxylic acids. nih.gov For example, oxidative cleavage of a cyclohexene system can lead to the formation of adipic acid. rsc.orgrsc.org

Other methods for oxidative cleavage of alkenes that could potentially be applied to the diene system in this compound include oxidation with permanganate (B83412) or periodate, as well as more modern methods employing transition metal catalysts in the presence of molecular oxygen or other terminal oxidants. acs.org It is important to note that the presence of the vinyl iodide and ethoxy groups might influence the regioselectivity and chemoselectivity of these oxidative reactions. For instance, the electron-rich nature of the diene may make it particularly susceptible to electrophilic attack by certain oxidants.

Below is a table summarizing potential oxidative transformations of the diene system.

| Reaction | Reagent(s) | Typical Product(s) |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or Me₂S | Dialdehydes/Diketones |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Dicarboxylic acids |

| Permanganate Oxidation (cold, dilute) | KMnO₄ | Diols |

| Permanganate Oxidation (hot, acidic) | KMnO₄ | Dicarboxylic acids (cleavage) |

Stereochemical and Regiochemical Investigations

Elucidation of Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The presence of a chiral center at the C5 position, bearing both an ethoxy and an iodo group, introduces the potential for diastereoselectivity and enantioselectivity in reactions involving 5-Ethoxy-5-iodo-1,3-cyclohexadiene.

Diastereoselectivity arises when a reaction can produce two or more stereoisomers that are not mirror images of each other. In the context of this compound, any reaction that creates a new stereocenter in the molecule will lead to the formation of diastereomers. For instance, the alkylation of a derivative, 1-methylcyclohexa-2,5-diene-1-carboxylic acid, has been shown to proceed with complete stereoselectivity. nih.gov Similarly, cascade Michael reactions involving curcumin (B1669340) and arylidenemalonates lead to highly functionalized cyclohexanones with excellent diastereoselectivity. nih.gov These examples highlight that the existing stereocenter at C5 would likely direct the approach of incoming reagents, leading to a preferential formation of one diastereomer over the other. The relative stereochemistry of the products would be dictated by minimizing steric hindrance and optimizing electronic interactions between the substituent at C5 and the approaching reactants.

Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image. The synthesis of an enantiomerically pure or enriched form of this compound would require either the use of a chiral starting material, a chiral auxiliary, or an asymmetric catalyst. For example, palladium-catalyzed three-component carboamination reactions of 1,3-cyclohexadiene (B119728) have been shown to produce chiral cyclohexenylamines with high enantioselectivity. nih.gov Furthermore, organocatalytic methods have been developed for the enantioselective synthesis of various functionalized cyclohexadiene derivatives. bohrium.comresearchgate.net A newly developed enantioselective α-alkylation of conjugated polyenoic acids has also been reported to generate the 1,3-dienyl-5-alkyl-6-oxy motif in a highly enantioselective and diastereoselective manner. acs.org These approaches could, in principle, be adapted for the enantioselective synthesis of this compound.

Control of Facial Selectivity in Cycloadditions

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental transformations for 1,3-dienes. wikipedia.org For a 5-substituted 1,3-cyclohexadiene like this compound, the two faces of the diene (syn and anti with respect to the substituents at C5) are diastereotopic. The preferential attack of a dienophile on one of these faces is known as facial selectivity.

The facial selectivity in Diels-Alder reactions of 5-substituted cyclopentadienes has been rationalized in terms of steric hindrance and orbital repulsion. acs.org Generally, the dienophile approaches from the face opposite to the bulkier substituent at the C5 position to minimize steric interactions. nsf.gov In the case of this compound, both the ethoxy and iodo groups are sterically demanding. The facial selectivity would therefore be a result of the interplay between the steric bulk of these two groups. Computational studies on 5,5-unsymmetrically substituted cyclopentadienes have shown that substituent conformations and electronic interactions also play a crucial role in determining facial selectivity. nsf.govnih.gov

Furthermore, studies on highly substituted cyclohexadienes have demonstrated that dienophiles tend to add to the face opposite the larger substituent, leading to high diastereoselectivity. nih.gov In some cases, remote substituents can also exert a remarkable influence on facial selectivity through through-space interactions. rsc.org The effect of aqueous media has also been shown to influence the reactivity and selectivity of Diels-Alder reactions involving cyclohexadiene derivatives. nih.gov

Regiochemical Control in Functionalization and Reaction Processes

Regiochemistry deals with the control of where a reaction occurs on a molecule when multiple sites are available. For this compound, functionalization can occur at the double bonds or at the C5 position.

In reactions involving the diene system, such as the Diels-Alder reaction, the regioselectivity is governed by the electronic nature of the substituents on both the diene and the dienophile. acs.org The electron-donating or withdrawing properties of the ethoxy and iodo groups at C5 would influence the electron density at the C1 and C4 positions of the diene, thereby directing the regiochemical outcome of the cycloaddition.

Functionalization at the C5 position would likely involve substitution reactions. The iodine atom, being a good leaving group, could be displaced by various nucleophiles. The regioselectivity of such a substitution would be inherently controlled by the position of the iodo group. The development of methods for the regioselective synthesis of multi-functionalized cyclohexadiene derivatives is an active area of research. nih.gov

Conformational Analysis and its Impact on Reactivity

The reactivity of cyclic compounds is often intrinsically linked to their preferred conformation. For this compound, the six-membered ring is not planar and exists in various conformations, with the half-chair being a likely low-energy conformation for a cyclohexadiene ring. The substituents at the C5 position can occupy either pseudo-axial or pseudo-equatorial positions.

The relative stability of these conformers is determined by steric interactions. In substituted cyclohexanes, substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. libretexts.orgyoutube.com For this compound, the conformational equilibrium would be influenced by the steric bulk of the ethoxy and iodo groups. The conformer that minimizes the steric repulsion between these groups and the rest of the ring would be the most populated.

The conformation of the diene has a direct impact on its reactivity in cycloaddition reactions. The planarity of the diene system is crucial for an efficient Diels-Alder reaction. The preferred conformation of the ring will dictate the orientation of the p-orbitals of the diene, which in turn affects the overlap with the dienophile's orbitals and thus the reaction rate and selectivity. A study on the conformational analysis of 4-mono- and 4,5-disubstituted cyclohexenes has shown that the conformational equilibrium can be determined by NMR spectroscopy. capes.gov.br Similar techniques could be applied to understand the conformational preferences of this compound and its influence on chemical reactivity.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic compounds in solution. For 5-Ethoxy-5-iodo-1,3-cyclohexadiene, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

¹H NMR spectroscopy would provide crucial information about the electronic environment of the hydrogen atoms. The chemical shifts of the vinylic protons on the cyclohexadiene ring would appear in the downfield region (typically 5.5-6.5 ppm), influenced by the electron-donating ethoxy group and the electron-withdrawing iodine atom. The protons of the ethoxy group would present as a characteristic quartet and triplet pattern.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum would show distinct signals for the sp²-hybridized carbons of the diene system and the sp³-hybridized carbons, including the key C-I and C-O carbons. The chemical shift of the carbon atom bonded to iodine (C5) would be significantly shifted due to the heavy atom effect.

2D NMR Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclohexadiene ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Interactive Data Table: Predicted NMR Data for this compound (Note: This table is predictive and based on typical values for similar structures, as direct experimental data is not available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY/HSQC) |

| H1 / C1 | ~5.8 - 6.2 | ~125 - 135 | COSY with H2; HSQC to C1 |

| H2 / C2 | ~5.9 - 6.3 | ~120 - 130 | COSY with H1, H3; HSQC to C2 |

| H3 / C3 | ~5.7 - 6.1 | ~120 - 130 | COSY with H2, H4; HSQC to C3 |

| H4 / C4 | ~5.8 - 6.2 | ~125 - 135 | COSY with H3; HSQC to C4 |

| C5 | N/A | ~30 - 45 | Correlated to H6 via HMBC |

| H6 / C6 | ~2.2 - 2.8 | ~25 - 35 | COSY with H1, H4; HSQC to C6 |

| -OCH₂CH₃ | ~3.5 - 4.0 (quartet) | ~60 - 70 | COSY with -OCH₂CH ₃; HSQC to C |

| -OCH₂CH ₃ | ~1.2 - 1.5 (triplet) | ~14 - 18 | COSY with -OCH ₂CH₃; HSQC to C |

The relative stereochemistry at the C5 chiral center could be investigated using Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments. These experiments detect through-space interactions between protons that are close to each other. For instance, an NOE correlation between the methine proton at the C5 position (if present) or the protons of the ethoxy group and specific protons on the cyclohexadiene ring would help to establish their relative orientation. Analysis of the vicinal coupling constants (³J) between protons on the ring in the ¹H NMR spectrum can also provide information about the dihedral angles and, consequently, the conformation of the cyclohexadiene ring.

Mass Spectrometry Methodologies (e.g., HRMS, MS/MS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₈H₁₁IO), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation pattern of the molecule. By isolating the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced. The loss of an iodine radical (•I), an ethoxy radical (•OCH₂CH₃), or ethylene (B1197577) (C₂H₄) from the ethoxy group would be expected fragmentation pathways, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

C=C stretching: Vibrations from the conjugated diene system would appear in the 1600-1680 cm⁻¹ region.

C-O stretching: A strong band corresponding to the ether linkage would be prominent in the 1050-1150 cm⁻¹ region.

=C-H stretching: Signals for the sp² C-H bonds would be observed above 3000 cm⁻¹.

C-H stretching: Signals for the sp³ C-H bonds of the ring and the ethoxy group would be observed just below 3000 cm⁻¹.

C-I stretching: This bond would exhibit a weak absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This powerful technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and the absolute stereochemistry if a chiral resolution is performed. It would confirm the conformation of the cyclohexadiene ring and the relative orientation of the ethoxy and iodo substituents.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess Determination

Since this compound possesses a stereocenter at the C5 position, it is a chiral molecule. Chiroptical spectroscopy techniques are essential for analyzing its enantiomeric composition.

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light. An ECD spectrum provides information about the absolute configuration of the chiral center.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. Both ECD and ORD are crucial for determining the enantiomeric excess (% ee) of a sample and assigning the absolute configuration by comparing experimental data with theoretical calculations.

Computational and Theoretical Investigations of 5 Ethoxy 5 Iodo 1,3 Cyclohexadiene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 5-ethoxy-5-iodo-1,3-cyclohexadiene, these calculations would provide a foundational understanding of its structure and reactivity.

Geometry Optimization and Electronic Structure Analysis (e.g., Ab Initio, DFT)

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. This is typically performed using methods like ab initio Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. A variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, def2-TZVP) would be tested to find a level of theory that accurately describes the system.

The optimized geometry would reveal key structural parameters. Below is a hypothetical table of what such data might look like for the lowest energy conformer of this compound.

Hypothetical Optimized Geometry Parameters

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.35 |

| C2-C3 Bond Length (Å) | 1.46 |

| C3-C4 Bond Length (Å) | 1.35 |

| C4-C5 Bond Length (Å) | 1.52 |

| C5-C6 Bond Length (Å) | 1.52 |

| C6-C1 Bond Length (Å) | 1.49 |

| C5-I Bond Length (Å) | 2.15 |

| C5-O Bond Length (Å) | 1.43 |

Electronic structure analysis would follow, providing insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, one would expect the π-system of the diene and the lone pairs of the oxygen atom to be regions of negative potential.

Fukui functions provide a more quantitative measure of the reactivity at different sites within the molecule. By analyzing the change in electron density upon the addition or removal of an electron, one can predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Hyperconjugative Interactions and Aromaticity/Antiaromaticity Assessment

The substituents at the C5 position, an ethoxy group and an iodine atom, would significantly influence the electronic properties of the cyclohexadiene ring through hyperconjugative interactions. These interactions involve the overlap of the σ orbitals of the C-O and C-I bonds with the π-system of the diene. Depending on the electron-donating or -withdrawing nature of these groups, these interactions could either stabilize or destabilize the diene system.

An assessment of the aromaticity or antiaromaticity of the diene ring would also be crucial. While cyclohexadiene itself is not aromatic, the planarity and electron delocalization can be influenced by the substituents. Computational methods like the Nucleus-Independent Chemical Shift (NICS) calculation could be employed to quantify the degree of aromatic character.

Mechanistic Studies through Computational Modeling (e.g., Transition State Analysis)

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, one could investigate various potential reactions, such as Diels-Alder reactions, electrophilic additions to the diene, or substitution reactions at the C5 position.

This would involve locating the transition state structures for each proposed reaction pathway. The transition state is the highest energy point along the reaction coordinate and its geometry and energy are critical for understanding the reaction's feasibility and kinetics. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the rate of the reaction.

Prediction of Reactivity and Selectivity Parameters

Based on the electronic structure calculations and mechanistic studies, a range of reactivity and selectivity parameters can be predicted. For instance, in a Diels-Alder reaction, the regioselectivity and stereoselectivity could be predicted by analyzing the energies of the different possible transition states. The relative energies of the frontier molecular orbitals (HOMO and LUMO) of the diene and a potential dienophile would also provide valuable insights into the reaction's feasibility and stereochemical outcome.

Conformational Dynamics and Energetic Landscapes

The this compound molecule is not rigid and can exist in various conformations due to the rotation around single bonds, particularly the C-O bond of the ethoxy group and the puckering of the cyclohexadiene ring. A conformational analysis would be necessary to identify the different stable conformers and their relative energies.

This is typically done by performing a systematic scan of the potential energy surface, rotating key dihedral angles and calculating the energy at each point. The results would be presented as an energetic landscape, showing the low-energy conformers as minima and the transition states for their interconversion as saddle points. This analysis is crucial as the reactivity and spectroscopic properties of the molecule can be an average over the populated conformations.

Molecular Dynamics Simulations

The accuracy of MD simulations is highly dependent on the quality of the force field used. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. wikipedia.org For a relatively uncommon or novel compound like this compound, standard, general-purpose force fields such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) may not possess adequately accurate parameters for all its constituent parts, particularly the iodine-substituted stereocenter. Consequently, the development of custom force field parameters is often a necessary preliminary step. cresset-group.com This process typically involves quantum mechanical calculations to determine bond lengths, angles, dihedral potentials, and partial atomic charges for the unique fragments of the molecule. nih.gov

A typical MD simulation workflow for this compound would involve several key stages:

System Preparation: A starting conformation of the molecule is placed in a simulation box, often filled with a solvent like water to mimic physiological or experimental conditions. The system is then neutralized and ions are added to achieve a desired ionic strength.

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and then simulated under constant pressure and temperature (NPT ensemble) to achieve a stable, equilibrated state.

Production Run: Following equilibration, the main simulation (the production run) is performed, during which the trajectory data (positions, velocities, and energies of all atoms over time) is collected for analysis.

Research Findings from Hypothetical Simulations

Conformational Analysis:

Table 1: Hypothetical Dihedral Angle Distributions for Key Torsions in this compound

| Dihedral Angle | Description | Predominant Angle(s) (degrees) | Population (%) |

| C1-C2-C3-C4 | Planarity of the diene system | ~0 ± 15 | >95 |

| C4-C5-C6-C1 | Ring puckering | ± 30-45 | 60/40 |

| C4-C5-O-C(ethyl) | Ethoxy group orientation | -170, -60, 60, 170 | 10, 35, 35, 20 |

| C6-C5-I-lone pair | Iodine substituent orientation | N/A (lone pair not explicitly modeled) | N/A |

This table presents hypothetical data that would be expected from an MD simulation analysis, illustrating the conformational preferences of the molecule.

Solvation Structure:

Simulations in an aqueous environment would allow for the characterization of the solvation shell around the molecule. The analysis of radial distribution functions (RDFs) between solute atoms and solvent molecules would indicate the strength and geometry of these interactions. It is expected that the oxygen atom of the ethoxy group would act as a hydrogen bond acceptor.

Table 2: Hypothetical Radial Distribution Function (RDF) Peak Distances for this compound in Water

| Atom Pair | Peak Distance (Å) | Interpretation |

| Ethoxy O ... Water H | 1.8 | Strong hydrogen bonding interaction |

| Ring C ... Water O | 3.5 | General hydrophobic solvation |

| Iodine ... Water O | 3.8 | Weak, non-specific interactions |

This table provides hypothetical RDF peak distances, which are a standard output of MD simulation analysis used to understand solvation.

Dynamical Properties:

Potential Applications and Synthetic Utility of 5 Ethoxy 5 Iodo 1,3 Cyclohexadiene

As a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C5 position, substituted with both an ethoxy and an iodo group, makes 5-ethoxy-5-iodo-1,3-cyclohexadiene an intriguing candidate for use as a chiral building block in asymmetric synthesis. Should the compound be resolved into its individual enantiomers, it could serve as a valuable starting material for the synthesis of enantiomerically enriched molecules.

Chiral dienes have proven to be powerful tools in asymmetric catalysis and synthesis. acs.orgacs.org The enantioselective synthesis of complex molecules often relies on the use of chiral auxiliaries or catalysts that can control the stereochemical outcome of a reaction. In this context, an enantiopure form of this compound could be employed in diastereoselective cycloaddition reactions, where the existing stereocenter directs the approach of a dienophile to one of the two diastereotopic faces of the diene.

The synthetic utility of chiral dienes is well-established, with applications in the synthesis of substituted cyclohexenones and other cyclic systems. acs.org For instance, chiral amino siloxy dienes have been shown to react with high diastereoselectivity in Diels-Alder reactions. acs.org By analogy, enantiomerically pure this compound could potentially participate in highly stereoselective [4+2] cycloadditions, affording chiral cyclohexene (B86901) derivatives that are valuable intermediates in the synthesis of natural products and pharmaceuticals.

The development of synthetic routes to chiral diene ligands for asymmetric catalysis is an active area of research. acs.orgsigmaaldrich.com These ligands, often based on rigid bicyclic frameworks, are crucial for the enantioselective addition of organoboron reagents and other transformations. While this compound is a flexible monocycle, its potential to be incorporated into more rigid ligand scaffolds could be explored.

Precursor for Complex Polycyclic Systems via Cycloaddition Cascades

The 1,3-diene functionality is the cornerstone of the Diels-Alder reaction, a powerful and atom-economical method for the construction of six-membered rings. libretexts.orglibretexts.org The reactivity of the diene in this compound is expected to be influenced by its substituents. The ethoxy group, being electron-donating, may activate the diene system towards electron-deficient dienophiles.

Cycloaddition reactions involving 1,3-cyclohexadiene (B119728) derivatives are widely used to generate complex polycyclic systems. nih.govacs.org These reactions can be highly regio- and stereoselective, providing a rapid increase in molecular complexity from relatively simple starting materials. The resulting bicyclo[2.2.2]octene core from a Diels-Alder reaction of a cyclohexadiene can be further elaborated, making it a valuable strategy in total synthesis.

The presence of both an iodo and an ethoxy group at the 5-position opens up possibilities for tandem or cascade reactions. For example, after an initial cycloaddition, the iodine atom can serve as a handle for subsequent transformations, such as cross-coupling reactions, to introduce further complexity. The ethoxy group, on the other hand, could influence the regioselectivity of the cycloaddition and could also be a precursor to a ketone functionality through hydrolysis.

Recent advancements have demonstrated chemodivergent cycloaddition reactions of 1,3-dienes with alkynes, leading to either [4+2] or [2+2] cycloadducts depending on the catalyst used. nih.gov This highlights the tunable reactivity of diene systems and suggests that this compound could be a versatile partner in a range of cycloaddition protocols.

Role in the Synthesis of Iodinated or Ethoxylated Natural Products and Analogs

Iodinated and ethoxylated motifs are found in a variety of natural products with interesting biological activities. The synthesis of these molecules often requires the introduction of iodine or an ethoxy group at a specific position, which can be a challenging task. Hypervalent iodine reagents are frequently employed for the synthesis of complex natural products, often involving dearomatization of phenols. frontiersin.orgresearchgate.netnih.gov

This compound could serve as a key intermediate in the synthesis of such natural products or their analogs. The iodo group can be introduced through various methods, including the use of molecular iodine. organic-chemistry.orgniscpr.res.in The presence of both functionalities in a single, reactive building block could streamline synthetic routes. For instance, the diene could undergo a cycloaddition reaction, and the resulting adduct, already containing the iodo and ethoxy groups, could be further transformed into the target molecule.

The late-stage functionalization of natural products is an important strategy for creating analogs with improved properties. organic-chemistry.org While not a direct application of the title compound as a starting material, the study of its reactivity could provide insights into methods for introducing iodo- and ethoxy- functionalities into existing complex molecules.

Development of Novel Reagents and Catalysts (derived from the compound)

The unique combination of functional groups in this compound also suggests its potential as a precursor for novel reagents and catalysts. The iodine atom, for example, could be used to generate a hypervalent iodine reagent. Hypervalent iodine compounds are valuable oxidants in organic synthesis, known for their mild reaction conditions and unique reactivity. frontiersin.orgresearchgate.netnih.gov

Furthermore, the diene moiety could be utilized as a ligand for transition metals. Chiral diene ligands are increasingly being used in asymmetric catalysis. acs.orgsigmaaldrich.com While the title compound itself may not be an ideal ligand due to its flexibility, it could be a starting point for the synthesis of more rigid, chiral diene ligands incorporating the ethoxy and iodo functionalities. These functionalities could modulate the electronic and steric properties of the resulting metal complexes, potentially leading to new catalytic activities and selectivities.

The development of organocatalysts is another area where derivatives of this compound could be impactful. For example, chiral amines derived from related cyclohexadiene systems have been shown to be effective catalysts in various transformations. nih.gov The functional handles present in the title compound offer opportunities for its incorporation into more complex catalyst architectures.

Future Research Directions and Outlook

Exploration of Underexplored Reaction Pathways

The reactivity of 5-Ethoxy-5-iodo-1,3-cyclohexadiene is predicted to be a rich tapestry of transformations, many of which remain to be explored. The conjugated diene system is primed for a variety of pericyclic reactions. A systematic investigation into its behavior in Diels-Alder reactions with a diverse range of dienophiles would be a logical starting point. chemistrysteps.commasterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.com The electronic nature of the dienophile, whether electron-rich or electron-poor, will likely influence the regioselectivity and stereoselectivity of the cycloaddition, offering access to a wide array of bicyclic adducts.

Furthermore, the presence of the iodo group opens the door to a plethora of transition-metal-catalyzed cross-coupling reactions . Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings could be employed to introduce a variety of substituents at the 5-position, leveraging the carbon-iodine bond's reactivity. The interplay between the ethoxy group and the diene on the stereochemical outcome of these transformations would be a key area of investigation.

The potential for radical reactions also warrants significant attention. The carbon-iodine bond can be homolytically cleaved under thermal or photochemical conditions to generate a carbon-centered radical. The subsequent reactivity of this radical intermediate, including intramolecular cyclizations or intermolecular additions, could lead to the formation of complex polycyclic systems. nih.govacs.orgst-andrews.ac.uk The influence of the adjacent ethoxy group on the stability and reactivity of this radical species would be a critical aspect to study.

Development of Greener Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research should prioritize the development of environmentally benign synthetic routes to this compound and its derivatives. One promising avenue is the use of catalytic methods to minimize waste and improve atom economy. For instance, developing a catalytic, asymmetric synthesis would not only be more sustainable but also provide access to enantiomerically pure material, which is crucial for many applications.

Exploring reactions in aqueous media or other green solvents would be another significant step towards sustainability. The dehydrogenation of functionalized cyclohexadienes to arenes has been demonstrated in water using a palladium-on-carbon catalyst, suggesting that related aqueous-phase transformations of this compound may be feasible. rsc.org

Investigation of Derivatives with Modified Substituents

The synthetic potential of the this compound core can be significantly expanded by systematically modifying its substituents. Replacing the ethoxy group with other alkoxy, aryloxy, or silyloxy groups could modulate the electronic properties and steric environment of the molecule, thereby influencing its reactivity in predictable ways. For instance, bulkier substituents might enhance stereoselectivity in certain reactions.

Similarly, the iodine atom can be replaced with other halogens (bromine, chlorine) or a pseudohalogen , each offering a different level of reactivity in cross-coupling and other transformations. This would provide a toolkit of related synthons with tunable reactivity.

Furthermore, the introduction of additional substituents on the cyclohexadiene ring itself would open up even more avenues for diversification. This could be achieved through reactions on the diene system or by starting from appropriately substituted precursors. The synthesis of a library of such derivatives would be invaluable for exploring structure-activity relationships in various contexts.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Computational studies , such as Density Functional Theory (DFT) calculations, could provide valuable insights into transition state geometries, activation energies, and the influence of substituents on reactivity and selectivity. For example, modeling the Diels-Alder reaction could help predict the endo/exo selectivity and the facial selectivity of the dienophile's approach.

Kinetic studies of key reactions would provide quantitative data on reaction rates and the factors that influence them. acs.org This experimental data, in conjunction with computational modeling, would allow for a comprehensive understanding of the reaction landscape. Spectroscopic techniques, such as in-situ NMR or IR, could be employed to detect and characterize reactive intermediates, further elucidating the reaction pathways. For instance, Electron Paramagnetic Resonance (EPR) spectroscopy could be used to study the properties of any radical intermediates. nih.govst-andrews.ac.uk

Expansion of Synthetic Applications in Target-Oriented Synthesis

Ultimately, the value of a new synthetic building block is demonstrated by its successful application in the synthesis of complex and valuable target molecules. Future research should aim to showcase the utility of this compound in target-oriented synthesis . nih.gov The unique combination of functional groups suggests its potential as a key intermediate in the synthesis of natural products, pharmaceuticals, and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.